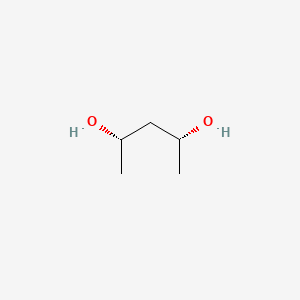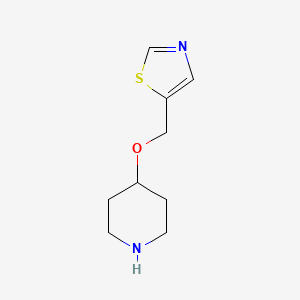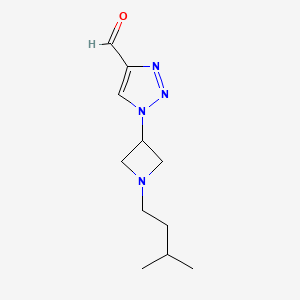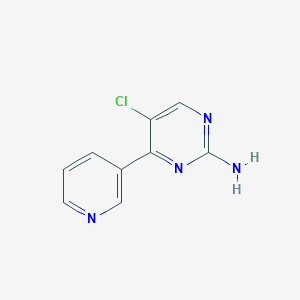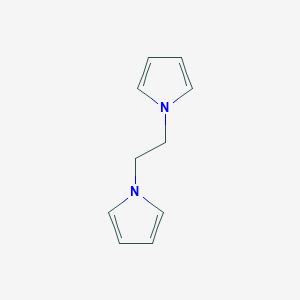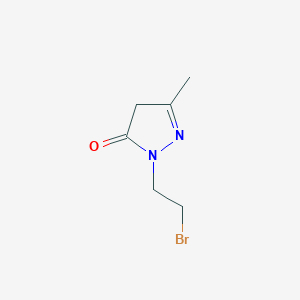
1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one is a chemical compound with a unique structure that includes a bromoethyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one typically involves the reaction of 3-methyl-1h-pyrazol-5(4h)-one with 2-bromoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine yields an aminoethyl derivative, while oxidation can produce an oxo derivative.
Scientific Research Applications
1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
- 1-(2-Bromoethyl)-3-methyl-1h-imidazol-5(4h)-one
- 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-4(5h)-one
- 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-3(4h)-one
Comparison: 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one is unique due to its specific substitution pattern and the presence of the bromoethyl group. This structural feature imparts distinct reactivity and potential biological activity compared to its analogs. The position of the bromoethyl group and the nature of the pyrazolone ring contribute to its unique properties and applications.
Properties
Molecular Formula |
C6H9BrN2O |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H9BrN2O/c1-5-4-6(10)9(8-5)3-2-7/h2-4H2,1H3 |
InChI Key |
KDNHIIDPLFXKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


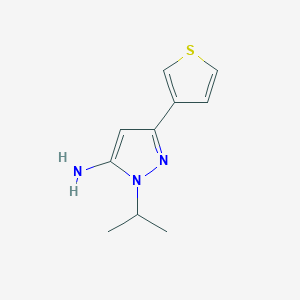
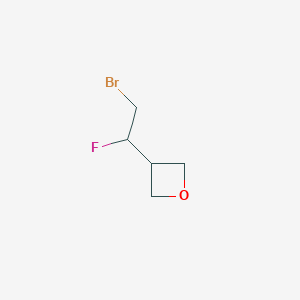
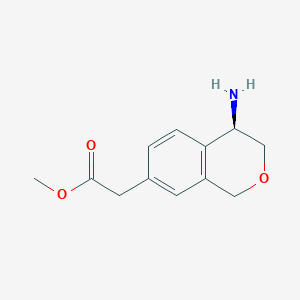
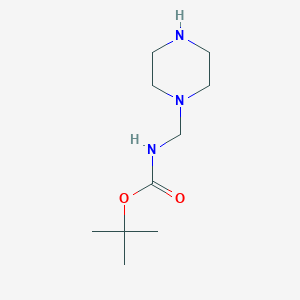
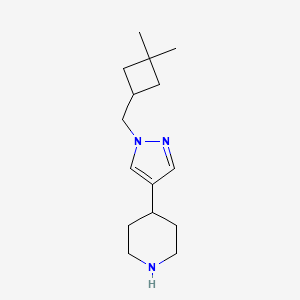
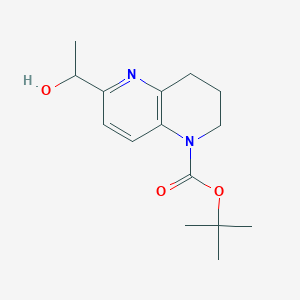

![7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13346120.png)
